molecular formula C10H17NO3 B2748595 N-Boc-(+/-)-3-aminopent-4-enal CAS No. 1335042-01-7

N-Boc-(+/-)-3-aminopent-4-enal

Cat. No.: B2748595
CAS No.: 1335042-01-7
M. Wt: 199.25
InChI Key: JMUPFNSOKZVKTF-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-aminopent-4-enal” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . This compound is likely to be used in the field of peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The 3D structure of Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical and Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Peptide Synthesis and Protection Strategies

N-Boc-(+/-)-3-aminopent-4-enal and related compounds play a crucial role in the synthesis and protection of amines in peptide chemistry. The N-Boc group, in particular, is instrumental due to its ability to protect amines from racemization during peptide synthesis, making it one of the most important amine protecting groups. Its stability under various conditions, such as catalytic hydrogenation and resistance towards basic and nucleophilic attacks, makes it an ideal choice for the synthesis of multifunctional targets. This group can be easily removed under mild conditions, allowing for the conversion of N-Boc-protected amino acids into free amines, which are useful in solid phase peptide synthesis ((Heydari et al., 2007)).

Enantioselective Synthesis and Complex Molecule Construction

The compound is utilized in enantioselective synthesis, demonstrating its versatility in creating α-amino acid derivatives and peptides. This includes the catalyzed addition of masked acyl cyanides to N-Boc imines, showcasing the synthesis's efficiency and high enantioselectivity. Such methodologies are particularly attractive due to the high academic and industrial interest in synthesizing (protected) amino acids and peptides, offering new avenues for the construction of complex molecules with specific configurations ((List & van Gemmeren, 2015)).

Chemical Ligation and Unnatural Amino Acid Synthesis

This compound also finds application in the chemical ligation at specific amino acids such as phenylalanine, enabling the synthesis of complex peptide-like structures. This process involves the creation of novel peptide bonds, expanding the toolkit for designing and synthesizing peptides with unique structures and functions. Moreover, the synthesis of unnatural amino acids, facilitated by derivatives of N-Boc-protected compounds, underscores the method's flexibility and efficiency in producing a wide array of amino acid derivatives for various research and development applications ((Crich & Banerjee, 2007)).

Molecular Recognition and Binding Studies

Research on N-protected amino acid esters, including those derived from N-Boc-protected compounds, contributes significantly to understanding molecular recognition and binding. Studies using self-assembled cylindrical capsules to bind N-alpha-protected amino acid esters reveal insights into the reversible encapsulation mechanisms, relative binding affinities, and the impact of molecular size and conformation on binding efficiency. These findings have implications for designing new molecular receptors and understanding biological interactions at the molecular level ((Hayashida et al., 2002)).

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-3-aminopent-4-enal is the amine group present in various biomolecules . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection. This involves the use of di-tert-butyl dicarbonate (Boc2O) under a variety of conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways of the target molecules. The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced as well as readily removed under a variety of conditions .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection and deprotection processes occur. These processes can be conducted under a variety of conditions, including base-catalyzed reactions using different reagents . The choice of conditions can significantly impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the protection of the amine group in the target molecules. This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group can be readily removed under a variety of conditions, allowing for further reactions to take place .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . Additionally, the choice of solvent can also impact the efficiency and productivity of the reaction .

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Efficient, continuous N-Boc deprotection of amines using solid acid catalysts is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

Biochemical Analysis

Biochemical Properties

The role of N-Boc-(+/-)-3-aminopent-4-enal in biochemical reactions is primarily as a precursor in the synthesis of other compounds. It interacts with various enzymes and proteins during these synthesis processes . The exact nature of these interactions depends on the specific synthesis pathway and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reactions it is involved in. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be deprotected using oxalyl chloride , suggesting that it may undergo changes over time under certain conditions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of other compounds, it is likely that it interacts with various enzymes and cofactors during these processes .

Properties

IUPAC Name

tert-butyl N-(5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPFNSOKZVKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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